N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine
Description
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine is a complex organic compound that features a pyridazinone core with a thiophene ring and glycine residues
Properties
Molecular Formula |
C14H14N4O5S |
|---|---|
Molecular Weight |
350.35 g/mol |
IUPAC Name |
2-[[2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14N4O5S/c19-11(16-7-14(22)23)6-15-12(20)8-18-13(21)4-3-9(17-18)10-2-1-5-24-10/h1-5H,6-8H2,(H,15,20)(H,16,19)(H,22,23) |
InChI Key |
QEHLRXWVASRIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic uses, such as in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives with different substituents on the pyridazinone core or thiophene ring. Examples include:
- 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
- N-(3,5-dimethylphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide .
Uniqueness
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine is unique due to its specific combination of functional groups and residues, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine is a synthetic compound characterized by its unique structural features, including a pyridazine core and a thiophene ring. This compound is part of a class of molecules that exhibit potential pharmacological activities due to their complex interactions with biological systems. The presence of the acetyl group and the glycylglycine moiety suggests that it may have properties relevant to peptide synthesis and drug design.
Structural Characteristics
The molecular formula of this compound is C15H17N3O4S, with a molecular weight of 335.38 g/mol. The compound's structure includes:
| Structural Feature | Description |
|---|---|
| Pyridazine Core | A six-membered ring containing two nitrogen atoms. |
| Thiophene Ring | A five-membered ring containing sulfur, contributing to its electronic properties. |
| Acetyl Group | Enhances lipophilicity and potential biological activity. |
| Glycylglycine Moiety | Imparts peptide-like characteristics, possibly influencing receptor interactions. |
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing acetyl groups have shown enhanced bactericidal effects against various bacterial strains, including Staphylococcus spp. . The mechanism of action often involves interference with biofilm formation and gene transcription related to virulence factors.
Cytotoxicity Studies
Cytotoxicity tests conducted on various cell lines indicate that related compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. For example, studies on 3-acetyl derivatives demonstrated varied effects on cell viability across different concentrations, with some compounds leading to increased viability in non-cancerous L929 cells while exhibiting cytotoxic effects in cancerous lines like HepG2 .
| Compound | Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
|---|---|---|---|
| Compound 24 | 100 | 92 | 79 |
| Compound 25 | 200 | 77 | 68 |
| Compound 29 | 50 | 93 | 127 |
This table illustrates the variability in cell response to different concentrations of compounds derived from similar structural frameworks.
The proposed mechanism of action for this compound involves binding to specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. Such interactions could lead to reduced disease progression or symptom alleviation. Computational studies suggest that the compound may have multiple biological targets due to its structural complexity, which could lead to diverse pharmacological effects.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of related compounds for their biological activities. For example, the synthesis of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine demonstrated promising results in preliminary assays, indicating potential for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
